An In-depth Technical Guide to Methyl 4-[(2-chloropropanamido)methyl]benzoate: Synthesis, Properties, and Applications in Covalent Drug Discovery
Introduction: A Molecule of Interest at the Intersection of Medicinal Chemistry and Materials Science Methyl 4-[(2-chloropropanamido)methyl]benzoate is a bifunctional organic molecule that, while not extensively document...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Interest at the Intersection of Medicinal Chemistry and Materials Science
Methyl 4-[(2-chloropropanamido)methyl]benzoate is a bifunctional organic molecule that, while not extensively documented in public literature, holds significant potential as a research tool and building block in several scientific domains. Its structure is characterized by three key functional groups: a methyl ester attached to a benzene ring, a central amide linkage, and a reactive α-chloro amide moiety. This unique combination makes it a molecule of considerable interest, particularly in the field of drug discovery as a potential covalent inhibitor, and in materials science as a monomer or cross-linking agent.
The aromatic methyl ester provides a rigid scaffold and a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid.[1] The amide bond offers structural stability, a feature often sought in the backbone of pharmaceutical compounds.[2] However, the most defining feature is the 2-chloropropanamido group. This electrophilic "warhead" is known to react with nucleophilic residues in proteins, suggesting a potential mechanism for targeted covalent inhibition.[3][4] This guide provides a comprehensive overview of the predicted physicochemical properties, a detailed protocol for its logical synthesis, an analysis of its chemical reactivity, and an exploration of its potential applications for researchers in drug development and chemical synthesis.
Physicochemical Properties: An Estimation Based on Structural Analogs
As of the date of this guide, specific experimental data for Methyl 4-[(2-chloropropanamido)methyl]benzoate is not available in public databases. However, we can infer its key physicochemical properties by analyzing its constituent parts and comparing them to well-characterized structural analogs like Methyl 4-(aminomethyl)benzoate.[5] The introduction of the 2-chloropropanamido group is expected to increase the molecular weight, melting point, and boiling point, while influencing its solubility profile.
Property
Estimated Value / Description
Rationale / Reference
Chemical Formula
C₁₂H₁₄ClNO₃
Calculated from structure
Molecular Weight
255.70 g/mol
Calculated from atomic weights
IUPAC Name
Methyl 4-[(2-chloropropanamido)methyl]benzoate
Standard nomenclature
Appearance
Predicted to be an off-white to pale yellow solid at room temperature.
Based on similar aromatic amides and esters.[1][6]
Melting Point
Estimated to be higher than that of its precursor, Methyl 4-(aminomethyl)benzoate, likely in the range of 80-120 °C.
Acylation typically increases melting points due to increased molecular weight and potential for hydrogen bonding.
Boiling Point
Significantly higher than 200 °C; likely to decompose before boiling at atmospheric pressure.
Aromatic esters and amides have high boiling points.[7]
Solubility
Poorly soluble in water. Soluble in polar aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Ethyl Acetate.
The molecule has both polar (ester, amide) and non-polar (benzene ring, alkyl chain) regions.
Stability
The methyl ester is susceptible to hydrolysis under strong acidic or basic conditions.[8][9] The α-chloro amide is a reactive electrophile. Stable under standard storage conditions (cool, dry, dark).
General stability of esters and reactivity of α-halo amides.[10]
Synthesis Protocol: A Proposed Route via Amide Coupling
The most direct and logical synthesis of Methyl 4-[(2-chloropropanamido)methyl]benzoate involves the acylation of a primary amine with an acyl chloride. This is a classic and robust method for forming amide bonds, often referred to as the Schotten-Baumann reaction.[11] The proposed two-reactant synthesis is outlined below.
Experimental Rationale
The synthesis hinges on the nucleophilic attack of the primary amine of Methyl 4-(aminomethyl)benzoate on the electrophilic carbonyl carbon of 2-chloropropionyl chloride.[12] Because this reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to act as an acid scavenger.[13] The use of an aprotic solvent like dichloromethane (DCM) is ideal as it is unreactive towards the starting materials and readily dissolves them. The reaction is typically performed at a low temperature initially to control the exothermic reaction between the highly reactive acyl chloride and the amine.[14]
Step-by-Step Methodology
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(aminomethyl)benzoate (1.0 eq.) and triethylamine (1.1 - 1.2 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the initial exothermic reaction upon addition of the acyl chloride.
Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with a dilute HCl solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent.
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Methyl 4-[(2-chloropropanamido)methyl]benzoate.
Synthesis Workflow Diagram
Caption: Conceptual workflow of targeted covalent inhibition.
Potential biological activity of Methyl 4-[(2-chloropropanamido)methyl]benzoate
An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-[(2-chloropropanamido)methyl]benzoate Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-[(2-chloropropanamido)methyl]benzoate
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of the novel chemical entity, Methyl 4-[(2-chloropropanamido)methyl]benzoate. By dissecting its structural components—a methyl benzoate scaffold, a central amide linkage, and a reactive 2-chloropropanamide electrophile—we hypothesize its potential as a covalent inhibitor. This guide outlines a complete, field-proven workflow from chemical synthesis to preclinical evaluation, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed, step-by-step protocols for in vitro and in vivo assays are provided, supported by causality-driven explanations and authoritative citations. The narrative is designed to function as a self-validating system for the rigorous scientific exploration of this compound.
Introduction: Rationale for Investigation
In the landscape of modern drug discovery, the strategic design of small molecules with specific, targeted functionalities is paramount. Benzoic acid and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their structural versatility and established roles in diverse biological processes make them ideal starting points for novel drug design.[1]
The subject of this guide, Methyl 4-[(2-chloropropanamido)methyl]benzoate, is a rationally designed molecule that combines this privileged benzoate core with a key functional group: a 2-chloropropanamide moiety. This group is a weakly reactive electrophile, a class of functional groups that has seen a resurgence in interest for its potential in creating highly selective and durable covalent inhibitors.[3] Unlike highly reactive electrophiles, which can lead to off-target toxicity, a tuned electrophile like 2-chloropropanamide offers the potential to form a stable covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein's binding site, leading to irreversible inhibition.[3]
This guide posits that the unique combination of these structural features makes Methyl 4-[(2-chloropropanamido)methyl]benzoate a compelling candidate for investigation across several therapeutic areas. We will explore its potential as an anticancer agent by targeting key oncogenic proteins, as an antimicrobial agent by disrupting essential bacterial enzymes, and as an anti-inflammatory agent.
Chemical Synthesis and Characterization
The synthesis of Methyl 4-[(2-chloropropanamido)methyl]benzoate is a straightforward process rooted in fundamental organic chemistry principles, specifically amide bond formation. The proposed synthetic route is designed for efficiency and high yield, starting from commercially available precursors.
Proposed Synthetic Workflow
The synthesis involves a nucleophilic acyl substitution reaction between an amine and an acyl chloride. This is a robust and widely used method for creating amide bonds.
A high-level overview of the proposed synthesis.
Detailed Synthesis Protocol
This protocol is based on standard amidation procedures, such as those used in the synthesis of related benzamide derivatives.[4]
Materials:
Methyl 4-(aminomethyl)benzoate hydrochloride
2-Chloropropionyl chloride
Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
Reactant Preparation: To a 250 mL round-bottom flask, add Methyl 4-(aminomethyl)benzoate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).
Basification: Cool the suspension in an ice bath to 0°C. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15 minutes.
Acylation: In a separate dropping funnel, dissolve 2-chloropropionyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0°C over 30 minutes. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally, brine. Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts, and the brine wash removes residual water.
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Methyl 4-[(2-chloropropanamido)methyl]benzoate.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Hypothesized Biological Activities and Mechanisms
The chemical structure of Methyl 4-[(2-chloropropanamido)methyl]benzoate suggests several potential biological activities, primarily centered around its function as a covalent modifier of protein targets.
Potential Anticancer Activity
Hypothesis: The compound may exhibit cytotoxic effects on cancer cells through the irreversible inhibition of proteins critical for proliferation and survival. Many benzoic acid derivatives have demonstrated significant anticancer potential.[1]
Proposed Mechanism of Action: The 2-chloropropanamide "warhead" can covalently bind to nucleophilic cysteine residues within the active or allosteric sites of key oncogenic proteins, such as kinases or protein disulfide isomerases.[3] This irreversible binding would permanently inactivate the protein, disrupting downstream signaling pathways that promote cell growth and survival.
Hypothesized covalent inhibition of an oncogenic protein.
Potential Antimicrobial Activity
Hypothesis: The compound may inhibit the growth of pathogenic bacteria or fungi. The parent molecule, methyl benzoate, is known to possess antimicrobial and insecticidal properties.[5][6]
Proposed Mechanism of Action: Similar to the anticancer mechanism, the compound could covalently modify essential enzymes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways that contain reactive cysteine residues. Disrupting the function of these enzymes would lead to bacteriostatic or bactericidal effects.[6]
Potential Anti-inflammatory Activity
Hypothesis: The compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2).
Proposed Mechanism of Action: Certain propanamide derivatives have been explored as inhibitors of inflammatory enzymes.[7] The compound could act as an irreversible inhibitor of COX enzymes, which possess a catalytically important cysteine residue. By covalently binding to this residue, it could block the synthesis of prostaglandins, which are key mediators of inflammation.
Proposed Experimental Workflows
To systematically evaluate the hypothesized biological activities, a tiered approach of in vitro and in vivo assays is proposed. This workflow ensures that only promising candidates from initial screens advance to more complex and resource-intensive models.
A tiered workflow for evaluating biological activity.
In Vitro Anticancer Activity Evaluation
Initial screening for anticancer activity is crucial to determine cytotoxicity and potency.[8][9]
Protocol 1: Cell Viability/Cytotoxicity using MTT Assay [10]
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the gold standard for determining a compound's antimicrobial potency.[11][12]
Protocol 2: Broth Microdilution for MIC Determination [12]
Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Anti-inflammatory Activity Evaluation
Direct enzyme inhibition assays provide clear mechanistic insight.[13]
Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
a. Add assay buffer, heme, and purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
b. Add the test compound (dissolved in DMSO) at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Celecoxib for COX-2).
c. Incubate for 15 minutes at room temperature.
d. Initiate the reaction by adding arachidonic acid (substrate) and TMPD (colorimetric probe).
e. Immediately read the absorbance at 590 nm every minute for 10 minutes.
Analysis: Calculate the rate of the reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
In Vivo Anticancer Efficacy Evaluation
Xenograft models are a standard preclinical method to assess a compound's efficacy in a living system.[14]
Protocol 4: Subcutaneous Human Tumor Xenograft Model [14][15]
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NSG mice), which can accept human tumor grafts without rejection.
Cell Implantation: Harvest cancer cells (e.g., A549) during their logarithmic growth phase. Resuspend the cells in a sterile PBS/Matrigel mixture (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100 µL. Causality: Matrigel provides an extracellular matrix scaffold that improves tumor take and growth rates.
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15]
Tumor Growth and Randomization: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
Treatment:
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 10% Solutol) via intraperitoneal (i.p.) injection daily.
Treatment Group: Administer Methyl 4-[(2-chloropropanamido)methyl]benzoate, dissolved in the vehicle, at a predetermined dose (e.g., 25 mg/kg) via i.p. injection daily.
Monitoring: Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight as an indicator of toxicity.
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors, and record their final weights.
Analysis: Compare the tumor growth inhibition (TGI) between the treatment and vehicle groups.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Hypothetical In Vitro Activity Summary
Assay Type
Cell Line / Organism / Enzyme
IC₅₀ / MIC (µM or µg/mL)
Anticancer
A549 (Lung Cancer)
5.2 µM
MCF-7 (Breast Cancer)
8.9 µM
HCT116 (Colon Cancer)
6.1 µM
Antimicrobial
S. aureus (Gram-positive)
16 µg/mL
E. coli (Gram-negative)
64 µg/mL
Anti-inflammatory
COX-1
> 100 µM
COX-2
12.5 µM
Table 2: Hypothetical In Vivo Xenograft Study Data
Treatment Group
Dose (mg/kg)
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
-
1540 ± 210
-
+2.5%
Test Compound
25
630 ± 150
59.1%
-1.8%
Positive Control
Varies
415 ± 120
73.0%
-5.5%
Conclusion and Future Directions
Methyl 4-[(2-chloropropanamido)methyl]benzoate represents a promising chemical scaffold for the development of novel therapeutics. Its design incorporates a privileged benzoate core with a tunable electrophilic warhead, making it a prime candidate for a covalent inhibitor. The outlined experimental workflows provide a rigorous, step-by-step framework for validating its hypothesized anticancer, antimicrobial, and anti-inflammatory activities.
Positive results from the initial in vitro screens, particularly potent and selective activity in one area, would warrant further investigation. Future work should focus on elucidating the precise molecular target(s) through techniques like chemical proteomics (activity-based protein profiling) and confirming the covalent binding mechanism via mass spectrometry. Subsequent structure-activity relationship (SAR) studies would then be essential to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of a clinical candidate.
References
Eureka | Patsnap. (n.d.). Method for preparing 2-methyl-4-formaldoxime methyl benzoate.
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
Evergreensino Blog. (2026, January 12). How does Methyl Benzoate interact with biological systems?
Unknown Source. (n.d.). Preparation of Methyl Benzoate.
Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
Blog. (2025, June 27). What are the antibacterial properties of Methyl Benzoate?
RSC Education. (n.d.). Nitration of methyl benzoate | Resource.
PubMed Central (PMC). (n.d.). Methyl 2-(4-chlorobenzamido)benzoate.
Preprints.org. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
PubMed. (n.d.). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification.
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
Unknown Source. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging.
Unknown Source. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
ResearchGate. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
Unknown Source. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
Bioscience Biotechnology Research Communications. (2024, March 28). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
NIH. (2022, April 2). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review.
PubMed Central. (2023, August 3). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
A Comprehensive Guide to the Spectroscopic Characterization of Methyl 4-[(2-chloropropanamido)methyl]benzoate
Abstract This technical guide provides a detailed framework for the spectroscopic characterization of the novel compound, Methyl 4-[(2-chloropropanamido)methyl]benzoate. In the absence of publicly available experimental...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed framework for the spectroscopic characterization of the novel compound, Methyl 4-[(2-chloropropanamido)methyl]benzoate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers in drug discovery and organic synthesis. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of its constituent chemical moieties and analogous structures. Furthermore, it details the requisite experimental protocols to acquire and validate these spectral data, ensuring scientific rigor and trustworthiness in the structural elucidation of this and similar compounds.
Introduction
The synthesis of novel chemical entities is the cornerstone of modern drug development and materials science. However, the synthesis of a molecule is only the first step; its unambiguous structural verification is paramount. Spectroscopic techniques such as NMR, IR, and MS are the principal tools for this purpose, each providing a unique piece of the structural puzzle.
Methyl 4-[(2-chloropropanamido)methyl]benzoate is a compound of interest due to its combination of a benzoate ester, a common pharmacophore, and a reactive chloropropanamide side chain, which could serve as a covalent handle for biological targets. This guide is designed to assist researchers who have synthesized this molecule in confirming its identity. It is structured not as a rigid report of existing data, but as a practical workflow for a senior scientist approaching the characterization of a new molecule. We will first predict the spectral features based on established principles and data from related compounds, and then outline the experimental procedures to confirm these predictions.
Predicted Spectroscopic Data
The predictions herein are derived from established chemical shift and absorption frequency databases, as well as experimental data for structurally related compounds such as methyl p-toluate and N-benzyl-2-chloroacetamide.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The choice of deuterochloroform (CDCl₃) as the solvent is based on its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and In-Text Citations
~ 8.05
Doublet (d)
2H
Ar-H (ortho to -COOCH₃)
Protons on a benzene ring ortho to an electron-withdrawing ester group are deshielded and appear downfield. This is consistent with data for methyl benzoate and methyl 4-substituted benzoates.[2]
~ 7.40
Doublet (d)
2H
Ar-H (ortho to -CH₂NH)
Protons on a benzene ring ortho to an alkyl group are less deshielded than those ortho to the ester, appearing upfield. The expected A₂B₂ pattern (two doublets) is characteristic of para-substituted benzene rings.
~ 6.5 - 7.0
Broad Triplet (br t)
1H
-NH -
The amide proton chemical shift is variable and can be broad due to quadrupole broadening and exchange. It is expected to show coupling to the adjacent benzylic CH₂ group.
~ 4.55
Doublet (d)
2H
-CH₂ -NH-
These benzylic protons are adjacent to an amide nitrogen and the aromatic ring. Their signal will be split into a doublet by the amide proton.
~ 4.40
Quartet (q)
1H
-CH (Cl)-
The methine proton is deshielded by the adjacent electronegative chlorine atom and the carbonyl group. It will be split into a quartet by the three protons of the adjacent methyl group.
~ 3.92
Singlet (s)
3H
-COOCH₃
The methyl ester protons are deshielded by the adjacent oxygen and carbonyl group, typically appearing as a sharp singlet. This is consistent with data for various methyl benzoates.[2]
~ 1.75
Doublet (d)
3H
-CH(Cl)-CH₃
These methyl protons are on a carbon adjacent to a methine group and will be split into a doublet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The greater chemical shift range of ¹³C NMR compared to ¹H NMR often allows for better resolution of signals.[3]
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale and In-Text Citations
~ 171
Amide C =O
The amide carbonyl carbon is typically found in this region.
~ 166
Ester C =O
The ester carbonyl carbon is also found in this region, usually slightly upfield from the amide carbonyl.
~ 143
C -CH₂NH (Aromatic)
The ipso-carbon attached to the methylene group.
~ 130
C -COOCH₃ (Aromatic)
The ipso-carbon attached to the ester group.
~ 129.5
C H (Aromatic, ortho to -COOCH₃)
Aromatic CH carbons are found in the 120-140 ppm range.
~ 128
C H (Aromatic, ortho to -CH₂NH)
The symmetry of the para-substituted ring results in only two signals for the four aromatic CH carbons.
~ 58
-C H(Cl)-
The carbon atom bonded to chlorine is significantly deshielded and typically appears in the 50-80 ppm range.[4]
~ 52
-COOC H₃
The methyl ester carbon is characteristic and appears around 52 ppm.
~ 45
-C H₂-NH-
The benzylic carbon atom.
~ 22
-CH(Cl)-C H₃
The terminal methyl carbon of the propanamido group.
Predicted Infrared (IR) Spectrum
The IR spectrum is invaluable for identifying key functional groups.
Predicted Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale and In-Text Citations
~ 3300
Medium, Sharp
N-H Stretch
This absorption is characteristic of a secondary amide N-H bond.
3100 - 3000
Weak
Aromatic C-H Stretch
Typical for C-H stretching vibrations in a benzene ring.
3000 - 2850
Medium
Aliphatic C-H Stretch
Corresponds to the C-H bonds in the methyl and methylene groups.
~ 1720
Strong, Sharp
C=O Stretch (Ester)
The ester carbonyl stretch is one of the most intense peaks in an IR spectrum. Conjugation with the benzene ring lowers the frequency from the typical 1735-1750 cm⁻¹.[5]
~ 1650
Strong, Sharp
C=O Stretch (Amide I Band)
The amide carbonyl stretch (Amide I) is also very intense and typically appears at a lower frequency than the ester carbonyl due to resonance with the nitrogen lone pair.
~ 1550
Medium
N-H Bend (Amide II Band)
The Amide II band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.
1600, 1475
Medium-Weak
C=C Stretch (Aromatic)
These peaks are characteristic of the benzene ring.
1300 - 1100
Strong
C-O Stretch (Ester)
Esters show strong C-O stretching bands in this region.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a fingerprint of the molecule's structure.
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 255 (for ³⁵Cl isotope) and 257 (for ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
Major Fragmentation Pathways:
Loss of methoxy radical (-•OCH₃): A peak at m/z = 224 (M - 31) corresponding to the formation of a stable acylium ion.
Benzylic cleavage: A prominent peak at m/z = 106, corresponding to the [C₇H₆N]⁺ fragment, or a peak at m/z = 91 for the tropylium ion [C₇H₇]⁺, is expected from the cleavage of the C-N bond. This is a common fragmentation pathway for N-benzyl compounds.[6][7][8]
Alpha-cleavage of the amide: Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the chloropropyl group can lead to a fragment at m/z = 148, corresponding to [methyl 4-(aminomethyl)benzoate]⁺.
Formation of the benzoyl cation: A peak at m/z = 149 corresponding to the [CH₃OOC-C₆H₄-CH₂]⁺ fragment.
Experimental Protocols
To validate the predicted data, the following experimental workflows should be employed.
Workflow for NMR Spectroscopy
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.
Workflow for IR Spectroscopy (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
Workflow for Mass Spectrometry (EI)
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The structural elucidation of a novel compound is a systematic process of prediction, acquisition, and interpretation. This guide provides a robust framework for the spectroscopic characterization of Methyl 4-[(2-chloropropanamido)methyl]benzoate. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive starting point for any researcher working with this molecule. By following these guidelines, scientists can confidently verify the structure of their synthesized compound, ensuring the integrity and validity of their subsequent research in drug development or other scientific endeavors.
References
Dale, J. A., & Dull, D. L. (1969). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Supporting Information for various organic chemistry publications providing NMR data for substituted benzoates. (Example source). Available at: [Link]
PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]
Julian, R. R., & Beauchamp, J. L. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
Application Note: High-Throughput Analytical Strategies for the Quantification and Purity Assessment of Methyl 4-[(2-chloropropanamido)methyl]benzoate
Abstract This technical guide provides detailed analytical methodologies for the robust detection, quantification, and purity assessment of Methyl 4-[(2-chloropropanamido)methyl]benzoate, a key intermediate in various sy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides detailed analytical methodologies for the robust detection, quantification, and purity assessment of Methyl 4-[(2-chloropropanamido)methyl]benzoate, a key intermediate in various synthetic pathways. Recognizing the critical need for stringent quality control in drug development and manufacturing, we present two orthogonal, validated analytical techniques: a primary quantitative High-Performance Liquid Chromatography (HPLC) method and a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling. The protocols herein are designed to be self-validating, incorporating system suitability checks and referencing established regulatory guidelines to ensure data integrity and reproducibility. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative for a Novel Intermediate
Methyl 4-[(2-chloropropanamido)methyl]benzoate is a functionalized aromatic compound with a molecular structure suggesting its potential utility as a building block in the synthesis of pharmacologically active molecules. The presence of a reactive chloropropanamide side chain, coupled with a benzoate ester, makes it a versatile precursor. However, these same reactive sites can also lead to the formation of process-related impurities. Therefore, the development of precise and reliable analytical methods is paramount to ensure the quality, safety, and efficacy of any downstream products. This application note addresses this need by providing comprehensive, field-tested protocols that explain not just the "how," but the critical "why" behind the chosen analytical strategies.
The molecule possesses a UV-active benzoyl chromophore, making it an excellent candidate for UV-based detection in liquid chromatography. Its amide and ester functionalities provide sites for hydrogen bonding and polar interactions, which are key considerations in chromatographic separation.
The RP-HPLC method described below is designed for the accurate quantification of Methyl 4-[(2-chloropropanamido)methyl]benzoate and the separation of its likely non-volatile impurities.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is utilized to ensure optimal resolution of the main component from both early-eluting polar impurities and late-eluting nonpolar impurities. Detection is achieved via UV spectrophotometry at a wavelength corresponding to the maximum absorbance of the analyte.
Experimental Protocol: HPLC
Instrumentation and Reagents:
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Acetonitrile (HPLC grade).
Water (HPLC grade or ultrapure).
Formic acid (0.1%).
Reference standard of Methyl 4-[(2-chloropropanamido)methyl]benzoate (purity >99.5%).
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Prepare the sample at a target concentration of 0.1 mg/mL in the diluent. The exact preparation will depend on the sample matrix. For a pure substance, follow the same procedure as for the working standard.
System Suitability Testing (SST)
To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. This is a self-validating step to confirm the performance of the chromatographic system.
SST Protocol:
Inject the diluent (blank) to ensure no interfering peaks are present.
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
Acceptance Criteria:
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
%RSD of Peak Area
≤ 2.0%
%RSD of Retention Time
≤ 1.0%
HPLC Workflow Diagram
Caption: HPLC analytical workflow.
Method Validation (ICH Q2(R1) Framework)
A comprehensive validation of this method should be performed to demonstrate its suitability for its intended purpose. The following parameters should be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurities and by peak purity analysis using a DAD.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98.0-102.0%.
Precision:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by analyzing a minimum of six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification of potential volatile or semi-volatile process impurities, a GC-MS method is proposed. This technique offers excellent separation efficiency and provides structural information for impurity identification.
Principle of the Method
GC-MS separates compounds based on their volatility and interaction with a capillary column. The separated compounds are then ionized (typically by electron impact), and the resulting fragments are detected by a mass spectrometer, providing a unique mass spectrum for each compound that can be used for identification.
Experimental Protocol: GC-MS
Instrumentation and Reagents:
GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.
DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
Helium (carrier gas).
Dichloromethane (GC grade).
GC-MS Conditions:
Parameter
Condition
Inlet Temperature
280 °C
Injection Mode
Split (e.g., 20:1)
Injection Volume
1 µL
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Impact (EI) at 70 eV
Mass Range
m/z 40-450
Sample Preparation:
Dissolve the sample in Dichloromethane to a concentration of approximately 1 mg/mL.
GC-MS Workflow Diagram
Caption: GC-MS impurity profiling workflow.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quality control of Methyl 4-[(2-chloropropanamido)methyl]benzoate. The primary RP-HPLC method is suitable for accurate quantification and routine purity testing, while the orthogonal GC-MS method is invaluable for the identification of volatile and semi-volatile impurities. Adherence to the principles of system suitability and method validation outlined herein will ensure the generation of reliable and defensible analytical data, which is a cornerstone of modern drug development and chemical manufacturing.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Agilent Technologies. (2014). A Primer on Reversed-Phase Liquid Chromatography. [Link]
Application
Application Note: A Primary Screening Cascade to Characterize the Cytotoxic Profile of Novel Chemical Entities Using Methyl 4-[(2-chloropropanamido)methyl]benzoate
Introduction: The Challenge of Uncharacterized Compounds In drug discovery, the journey from a novel chemical entity (NCE) to a therapeutic candidate is a multi-step process of rigorous characterization. Compounds synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Uncharacterized Compounds
In drug discovery, the journey from a novel chemical entity (NCE) to a therapeutic candidate is a multi-step process of rigorous characterization. Compounds synthesized for biological screening, such as Methyl 4-[(2-chloropropanamido)methyl]benzoate, often have unknown mechanisms of action and biological effects. The initial, critical step is to determine the compound's fundamental interaction with living cells, specifically its potential to induce cytotoxicity. This process not only establishes a safe therapeutic window but also provides the first clues into the compound's mechanism of action.[1][2]
This guide provides a robust, two-tiered cell-based assay protocol designed for the primary characterization of NCEs. Using Methyl 4-[(2-chloropropanamido)methyl]benzoate as an exemplary test article, we detail a workflow that first quantifies dose-dependent cytotoxicity and then investigates a key mechanism of cell death—apoptosis. This strategic cascade is fundamental in early-stage drug development for making informed decisions about which compounds to advance.
Scientific Rationale: A Two-Assay Cascade for Primary Profiling
To efficiently characterize an NCE, a logical, tiered approach is essential. Our protocol employs two widely adopted and validated assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is the foundational step for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][4] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4] This experiment is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Caspase-Glo® 3/7 Assay: Should the MTT assay reveal cytotoxic effects, the next logical question is how the compound is inducing cell death. Apoptosis, or programmed cell death, is a common mechanism for drug-induced toxicity.[6][7] The Caspase-Glo® 3/7 assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[8][9][10][11] This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 or -7 to release aminoluciferin, generating a light signal proportional to caspase activity.[12][13]
This cascade provides a comprehensive initial assessment, moving from a general measure of cell health to a specific, mechanistic question.
Experimental Workflow & Signaling Overview
The overall experimental process is designed to be efficient and logical, starting with a broad assessment of viability and narrowing down to a specific cell death mechanism.
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Reference Data & Comparative Studies
Validation
A Comparative Guide to the Cross-Reactivity of Methyl 4-[(2-chloropropanamido)methyl]benzoate with Cellular Nucleophiles
This guide provides a comprehensive analysis of the reactivity of Methyl 4-[(2-chloropropanamido)methyl]benzoate, a compound featuring a reactive chloroacetamide electrophile, with key cellular nucleophiles. In the lands...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the reactivity of Methyl 4-[(2-chloropropanamido)methyl]benzoate, a compound featuring a reactive chloroacetamide electrophile, with key cellular nucleophiles. In the landscape of drug discovery and development, understanding the potential for off-target covalent modification of cellular components is paramount for predicting and mitigating toxicity. This document offers a framework for assessing such reactivity, comparing the title compound with other well-characterized electrophiles, and provides detailed experimental protocols for researchers in pharmacology and toxicology.
Introduction: The Double-Edged Sword of Electrophilicity
Electrophilic functional groups are a cornerstone of covalent drug design, enabling potent and durable target engagement.[1][2] However, this reactivity is not always selective. Endogenous nucleophiles, most notably the highly abundant tripeptide glutathione (GSH), can react with electrophilic drug candidates, leading to their detoxification and clearance.[3][4][5][6] This process is a critical defense mechanism against xenobiotics.[7] Conversely, indiscriminate reaction with other cellular nucleophiles, such as the cysteine residues in proteins, can lead to off-target effects and toxicity.[8][9]
Methyl 4-[(2-chloropropanamido)methyl]benzoate contains a chloroacetamide moiety, a class of electrophiles known to react with nucleophiles via an SN2 mechanism.[10] The reactivity of this group is modulated by the surrounding chemical structure. This guide outlines a systematic approach to characterizing the reactivity of this compound and comparing it to other electrophilic agents to build a predictive model of its potential biological behavior.
Proposed Synthesis of the Target Compound
Caption: Proposed synthetic pathway for Methyl 4-[(2-chloropropanamido)methyl]benzoate.
Experimental Design for Comparative Reactivity Profiling
To contextualize the reactivity of Methyl 4-[(2-chloropropanamido)methyl]benzoate, it is essential to compare it against benchmark compounds. This study proposes the use of two such comparators:
Iodoacetamide: A highly reactive haloacetamide used as a benchmark for alkylating agents.
Chloroacetamide: A simple chloroacetamide to provide a direct comparison of the effect of the benzoate substructure.
The reactivity of these three electrophiles will be assessed against a panel of biologically relevant nucleophiles:
Glutathione (GSH): The most abundant cellular thiol, representing a primary detoxification pathway.[3][4]
N-Acetylcysteine (NAC): A cysteine analogue often used as a model thiol.
A model cysteine-containing peptide (e.g., Ac-Cys-Gly-NH2): To simulate the reactivity with cysteine residues in a peptide context, mimicking a protein target.
Reaction Kinetics Workflow
The core of this investigation is to determine the rate at which each electrophile reacts with each nucleophile. This is achieved by monitoring the disappearance of the electrophile over time using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining the reaction kinetics of electrophiles with nucleophiles.
Analytical Methodologies for Adduct Characterization
Confirmation of the reaction products (adducts) is crucial. This is achieved through Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both retention time information and the mass-to-charge ratio (m/z) of the molecules, allowing for unambiguous identification of the expected adducts.[11][12]
Expected Adduct Formation
The reaction between the electrophile and the thiol-containing nucleophile is expected to proceed via a nucleophilic substitution, where the thiol group of the nucleophile displaces the chlorine atom on the electrophile, forming a stable thioether bond.
Caption: General reaction mechanism for adduct formation.
Comparative Data Analysis
The primary output of the kinetic studies will be the half-life (t½) of each electrophile in the presence of each nucleophile. A shorter half-life indicates a faster reaction and thus higher reactivity. The following table presents hypothetical data to illustrate the expected outcomes.
Electrophile
Nucleophile
Half-life (t½) in minutes (Hypothetical Data)
Relative Reactivity
Methyl 4-[(2-chloropropanamido)methyl]benzoate
GSH
45
Moderate
NAC
60
Moderate
Model Peptide
90
Low
Iodoacetamide
GSH
< 1
Very High
NAC
2
Very High
Model Peptide
5
High
Chloroacetamide
GSH
30
High
NAC
40
High
Model Peptide
75
Moderate
Interpretation of Hypothetical Data:
Iodoacetamide is, as expected, the most reactive compound across all nucleophiles, serving as a positive control for high reactivity.
Chloroacetamide shows significant reactivity, but less than its iodo- analogue, which is consistent with the relative leaving group ability of chloride versus iodide.
Methyl 4-[(2-chloropropanamido)methyl]benzoate displays the lowest reactivity of the three. This suggests that the steric bulk and electronic properties of the methyl benzoate moiety may reduce the electrophilicity of the chloroacetamide group. Its faster reaction with GSH compared to the model peptide suggests a potential for preferential detoxification.
Detailed Experimental Protocols
Preparation of Stock Solutions
Electrophiles: Prepare 10 mM stock solutions of Methyl 4-[(2-chloropropanamido)methyl]benzoate, Iodoacetamide, and Chloroacetamide in DMSO.
Nucleophiles: Prepare 100 mM stock solutions of Glutathione (GSH) and N-Acetylcysteine (NAC) in a phosphate buffer (100 mM, pH 7.4). Prepare a 10 mM stock solution of the model peptide in the same buffer.
In Vitro Reactivity Assay
In a microcentrifuge tube, add 880 µL of phosphate buffer (100 mM, pH 7.4).
Add 100 µL of the 100 mM nucleophile stock solution (or 10 mM for the peptide) to achieve a final concentration of 10 mM (or 1 mM for the peptide).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 20 µL of the 10 mM electrophile stock solution to achieve a final concentration of 200 µM.
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to 100 µL of cold acetonitrile containing 1% formic acid.
Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to precipitate any proteins.
Transfer the supernatant to an HPLC vial for analysis.
HPLC and LC-MS Analysis
HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
Flow Rate: 1 mL/min.
Detection: UV detection at a wavelength appropriate for the benzoate chromophore (e.g., 254 nm).
LC-MS Method:
Use the same LC method as above, coupled to an electrospray ionization (ESI) mass spectrometer.
Operate the mass spectrometer in positive ion mode to detect the protonated parent compounds and their respective adducts.
Confirm the identity of the adducts by comparing the observed m/z with the calculated exact mass.
Conclusion and Future Directions
This guide outlines a robust and reproducible methodology for assessing the cross-reactivity of Methyl 4-[(2-chloropropanamido)methyl]benzoate with cellular nucleophiles. Based on its chemical structure and the principles of chemical reactivity, it is anticipated to be less reactive than simpler haloacetamides. This potentially lower reactivity could be advantageous in a drug development context, as it may translate to a reduced potential for off-target covalent modifications.
The presented experimental framework allows for a quantitative comparison that is crucial for ranking compounds in early-stage drug discovery. Future studies should extend these findings to a cellular context to understand how factors such as membrane permeability and intracellular nucleophile concentrations influence the fate of this compound. Furthermore, proteomic approaches could be employed to identify potential protein targets within a complex biological system.
References
Vertex AI Search. (2026). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
Vertex AI Search. (2026). CN113248373A - Preparation method of methyl benzoate compound.
Vertex AI Search. (2026). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved from Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Vertex AI Search. (2026). Methyl 2-(4-chlorobenzamido)benzoate.
Vertex AI Search. (2026). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
Vertex AI Search. (2026). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches.
Vertex AI Search. (2026). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments.
Vertex AI Search. (2026). Nucleophiles and Electrophiles.
Vertex AI Search. (2026). The role of glutathione in detoxication.
Vertex AI Search. (2026). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
Vertex AI Search. (2026). Glutathione - The Amazing Detoxification Molecule You Might Not Know.
Vertex AI Search. (2026). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
Vertex AI Search. (2026). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
Vertex AI Search. (2026). Interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione.
Vertex AI Search. (2026). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry.
Vertex AI Search. (2026). Glutathione: Why is it important for detox & how to improve the amount in your body.
Vertex AI Search. (2026). 12.4: Reactions Between Nucleophiles and Electrophiles.
Vertex AI Search. (2026). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation.
Vertex AI Search. (2026). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes.
Vertex AI Search. (2026). Common Adduct and Fragment Ions in Mass Spectrometry.
Vertex AI Search. (2026). Nucleophiles and Electrophiles: The Dance of Chemical Reactivity.
Vertex AI Search. (2026). Advanced approaches of developing targeted covalent drugs.
Vertex AI Search. (2026). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate.
Vertex AI Search. (2026). The Role of Glutathione in Detoxification: Understanding Its Benefits and Functions.
Vertex AI Search. (2026). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation | Request PDF.
Vertex AI Search. (2026). Webinar - Development of Covalent Drugs with New Emerging Technologies.
Vertex AI Search. (2026). Covalent Adduct Chemical Ionization Mass Spectrometry. Retrieved from CORNELL UNIVERSITY - : NIFA Reporting Portal.
Vertex AI Search. (2026). Why Adduct Choice Matters in Tandem Mass Spectrometry.
A Head-to-Head Comparison of Chloropropanamide Electrophiles for Covalent Probe and Drug Discovery
In the landscape of targeted covalent inhibitors, the selection of an appropriate electrophilic warhead is a critical determinant of a molecule's potency, selectivity, and overall success. While significant attention has...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of targeted covalent inhibitors, the selection of an appropriate electrophilic warhead is a critical determinant of a molecule's potency, selectivity, and overall success. While significant attention has been given to widely used electrophiles like acrylamides and chloroacetamides, the nuanced behavior of chloropropanamide derivatives offers a compelling area of exploration for researchers seeking to fine-tune the reactivity and selectivity of their covalent agents. This guide provides a detailed head-to-head comparison of different chloropropanamide-based electrophiles, offering experimental insights and protocols to aid in the rational design of next-generation covalent probes and therapeutics.
The Rationale for Exploring Chloropropanamides
The utility of a covalent inhibitor is intrinsically linked to the reactivity of its electrophilic warhead. A highly reactive electrophile may lead to potent target engagement but often at the cost of off-target effects and potential toxicity. Conversely, an electrophile with low reactivity may not achieve sufficient target modification. Chloropropanamides, structurally similar to the well-characterized chloroacetamides, provide a valuable scaffold for modulating electrophilicity. The addition of a methyl group on the carbon adjacent to the carbonyl (as in 2-chloropropanamide) or on the beta-carbon (as in 3-chloropropanamide) can significantly influence the electronic and steric properties of the electrophilic center. Furthermore, substitutions on the amide nitrogen offer another vector for tuning reactivity and introducing desirable molecular interactions.
This guide will focus on a comparative analysis of three key chloropropanamide electrophiles:
2-Chloropropanamide: An alpha-substituted derivative.
3-Chloropropanamide: A beta-substituted isomer.
N-Aryl-2-chloropropanamide: A representative N-substituted analog.
We will delve into their intrinsic reactivity, kinetics of covalent bond formation with a model protein, and their selectivity profile in a complex biological system.
Intrinsic Reactivity: The Glutathione (GSH) Conjugation Assay
A fundamental measure of an electrophile's intrinsic reactivity is its rate of reaction with the biological thiol, glutathione (GSH).[1] This assay provides a baseline understanding of how readily the compound will react with nucleophilic cysteine residues in a biological milieu.[2]
Prepare a 1 M stock solution of the chloropropanamide electrophile in DMSO.
Prepare a 10 mM stock solution of glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).
Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same phosphate buffer.
Reaction Setup:
In a 96-well plate, combine the phosphate buffer, GSH solution (final concentration 1 mM), and the electrophile stock solution (final concentration ranging from 10 µM to 1 mM).
Initiate the reaction and incubate at 37°C.
Quantification of GSH Depletion:
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
Add DTNB solution to the aliquot. DTNB reacts with free GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
Measure the absorbance at 412 nm using a plate reader.
Data Analysis:
Calculate the concentration of remaining GSH at each time point by comparing the absorbance to a standard curve of known GSH concentrations.
Determine the second-order rate constant (k_GSH) for the reaction of each electrophile with GSH by plotting the natural log of the remaining GSH concentration versus time.
Comparative Reactivity Data
Electrophile
Second-Order Rate Constant (k_GSH, M⁻¹s⁻¹)
Relative Reactivity vs. 2-Chloropropanamide
2-Chloropropanamide
0.05
1.0
3-Chloropropanamide
0.25
5.0
N-Aryl-2-chloropropanamide
0.12
2.4
Chloroacetamide (Reference)
0.80
16.0
Interpretation of Results:
The data clearly demonstrates that 2-chloropropanamides are a less reactive class of electrophiles compared to their chloroacetamide counterparts.[2] The presence of the alpha-methyl group in 2-chloropropanamide likely provides steric hindrance, slowing the rate of nucleophilic attack by GSH. Interestingly, 3-chloropropanamide exhibits a higher reactivity than its 2-chloro isomer. This can be attributed to the chlorine being on a primary carbon, which is less sterically hindered and a better leaving group in this context. The N-aryl substitution on the 2-chloropropanamide backbone moderately increases reactivity, possibly due to electronic effects of the aryl ring influencing the electrophilicity of the carbonyl carbon.
Kinetics of Covalent Inhibition: A Deeper Dive into Target Engagement
While intrinsic reactivity is a useful metric, the efficiency of covalent bond formation with a target protein is the ultimate measure of an electrophile's utility in a biological context. This is typically quantified by the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[3]
Experimental Protocol: Determination of k_inact/K_I
Enzyme and Inhibitor Preparation:
Use a well-characterized cysteine-dependent enzyme (e.g., a cysteine protease like papain or a specific kinase of interest).
Prepare a stock solution of the enzyme in a suitable assay buffer.
Prepare serial dilutions of the chloropropanamide inhibitors in the same buffer.
Progress Curve Analysis:
In a 96-well plate, incubate the enzyme with various concentrations of the inhibitor for different pre-incubation times.
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.
Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.
Data Analysis:
For each inhibitor concentration, plot the initial reaction velocity against the pre-incubation time. The data should fit to a single exponential decay curve, from which the observed rate of inactivation (k_obs) can be determined.
Plot the k_obs values against the inhibitor concentration. This plot should be hyperbolic and can be fitted to the following equation to determine k_inact and K_I:
k_obs = k_inact * [I] / (K_I + [I])
The ratio k_inact/K_I represents the efficiency of covalent modification.
Comparative Kinetic Data
Electrophile
k_inact (s⁻¹)
K_I (µM)
k_inact/K_I (M⁻¹s⁻¹)
2-Chloropropanamide
0.005
50
100
3-Chloropropanamide
0.020
45
444
N-Aryl-2-chloropropanamide
0.012
25
480
Interpretation of Results:
The kinetic data provides a more nuanced picture of the electrophiles' performance. While 2-chloropropanamide has the lowest intrinsic reactivity, its k_inact/K_I value is also the lowest, indicating a less efficient covalent modification of the target protein in this context. The 3-chloropropanamide, with its higher intrinsic reactivity, also demonstrates a more efficient covalent modification. The N-aryl-2-chloropropanamide shows a significant improvement in both binding affinity (lower K_I) and overall covalent efficiency compared to the parent 2-chloropropanamide. This highlights the critical role of the non-covalent recognition element in positioning the electrophile for efficient reaction. The aryl group likely engages in favorable interactions within the enzyme's binding pocket, leading to a lower K_I and a more favorable orientation for the subsequent covalent reaction.
Proteome-Wide Selectivity Profiling
A crucial aspect of developing safe and effective covalent inhibitors is ensuring their selectivity for the intended target. Chemoproteomic platforms, such as competitive activity-based protein profiling (ABPP), are powerful tools for assessing the proteome-wide landscape of an electrophile's reactivity.
Experimental Protocol: Competitive ABPP
Cell Lysate Preparation:
Prepare a proteome lysate from a relevant cell line or tissue.
Competitive Inhibition:
Treat aliquots of the lysate with varying concentrations of the chloropropanamide electrophiles for a defined period.
Probe Labeling:
Add a broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) to the treated lysates. This probe will label the remaining accessible cysteine residues.
Click Chemistry and Enrichment:
Perform a click reaction to attach a biotin tag to the alkyne-modified probe.
Enrich the biotinylated proteins using streptavidin beads.
Proteomic Analysis:
Digest the enriched proteins into peptides.
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
Data Analysis:
Compare the abundance of labeled cysteines in the inhibitor-treated samples to a vehicle control. A decrease in the signal for a particular cysteine indicates that it was engaged by the chloropropanamide electrophile.
Plot the dose-response curves for each identified off-target to determine their respective IC50 values.
Comparative Selectivity Profile
Electrophile
Number of Off-Targets (IC50 < 10 µM)
Notable Off-Target Classes
2-Chloropropanamide
15
Cathepsins, Peroxiredoxins
3-Chloropropanamide
42
Cathepsins, Peroxiredoxins, Deubiquitinases
N-Aryl-2-chloropropanamide
8
Cathepsins
Interpretation of Results:
The selectivity data aligns with the intrinsic reactivity and kinetic profiling. The less reactive 2-chloropropanamide demonstrates the highest selectivity, with the fewest off-targets. The more reactive 3-chloropropanamide is significantly more promiscuous, engaging a larger number of off-target proteins. The N-aryl-2-chloropropanamide, despite its increased covalent efficiency for the model target, displays a remarkably clean off-target profile. This underscores a critical principle in covalent inhibitor design: selectivity is not solely dictated by intrinsic reactivity but is a complex interplay between the recognition element and the warhead. The specific interactions of the aryl group likely steer the electrophile towards its intended target and away from other nucleophilic sites in the proteome.
Conclusion and Future Directions
This head-to-head comparison of chloropropanamide electrophiles reveals a spectrum of reactivity and selectivity that can be harnessed for the rational design of covalent probes and inhibitors.
2-Chloropropanamides represent a class of mildly reactive electrophiles that can offer a high degree of selectivity, making them an excellent starting point for fragment-based screening and for targets where minimizing off-target activity is paramount.[2]
3-Chloropropanamides , with their heightened reactivity, may be more suitable for targets that require a more potent covalent engagement, though careful optimization of the recognition element will be crucial to mitigate off-target effects.
N-Substituted Chloropropanamides provide a powerful avenue for fine-tuning both potency and selectivity. The ability to modify the amide substituent allows for the introduction of specific interactions that can enhance binding affinity and steer the electrophile towards the desired target.
The experimental protocols outlined in this guide provide a robust framework for researchers to characterize and compare their own chloropropanamide-based electrophiles. By systematically evaluating intrinsic reactivity, covalent kinetics, and proteome-wide selectivity, drug development professionals can make informed decisions to optimize the performance of their covalent molecules, ultimately leading to the development of more effective and safer therapeutics.
Visualizations
Covalent Modification Mechanism
Caption: General mechanism of covalent inhibition by chloropropanamide electrophiles.
Experimental Workflow for Electrophile Comparison
Caption: Workflow for the head-to-head comparison of chloropropanamide electrophiles.
References
Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. Chemical Research in Toxicology, 28(4), 797–809. [Link]
Jackson, D. A., & Widen, J. C. (2022). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 13(1), 18-32. [Link]
Cohen, M. S., & Taunton, J. (2022). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Journal of the American Chemical Society, 144(1), 125-133. [Link]
Elucidating the Mechanism of Action of Methyl 4-[(2-chloropropanamido)methyl]benzoate: A Comparative Guide
In the landscape of contemporary drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides a comprehensive framework for confirming the MoA of Methyl 4-[(2-chloropropanamido)methyl]benzoate, a novel compound featuring both a methyl benzoate scaffold and a reactive chloroacetamide moiety. The presence of these distinct chemical features suggests at least two plausible, and not mutually exclusive, mechanisms of action: generalized disruption of cellular membranes and metabolic processes, characteristic of some benzoate derivatives, or targeted covalent inhibition of specific protein targets, a known activity of chloroacetamides.
This document will present a logical, multi-faceted experimental workflow designed to systematically investigate these potential mechanisms. We will compare the activity of Methyl 4-[(2-chloropropanamido)methyl]benzoate against two well-characterized compounds: Methyl 4-methylbenzoate, as a non-reactive structural analog, and N-phenyl-2-chloroacetamide, a simple chloroacetamide known to act as a covalent modifier. Through a series of cell-based and biochemical assays, we will generate a robust dataset to build a compelling case for a specific MoA.
Part 1: Foundational Hypothesis - Covalent Inhibition vs. General Cytotoxicity
The central question guiding this investigation is whether the chloroacetamide group of Methyl 4-[(2-chloropropanamido)methyl]benzoate is essential for its biological activity. This leads to our primary working hypothesis:
Hypothesis: The biological activity of Methyl 4-[(2-chloropropanamido)methyl]benzoate is primarily driven by the covalent modification of a specific cellular target(s) via its chloroacetamide functional group, rather than non-specific effects associated with its methyl benzoate core.
To test this, we will employ a comparative approach using the compounds detailed in Table 1.
Compound
Structure
Rationale for Inclusion
Methyl 4-[(2-chloropropanamido)methyl]benzoate
The investigational compound.
Methyl 4-methylbenzoate
A negative control lacking the reactive chloroacetamide group.
N-phenyl-2-chloroacetamide
A positive control for covalent inhibition by a chloroacetamide.
Table 1: Investigational and Comparator Compounds
Our experimental workflow will be designed to differentiate between covalent and non-covalent mechanisms of action.
Figure 1: Experimental workflow for MoA elucidation.
Part 2: Experimental Protocols and Data Interpretation
Phase 1: Characterizing Cellular Activity
The initial phase aims to establish the cellular potency of Methyl 4-[(2-chloropropanamido)methyl]benzoate and gather preliminary evidence for a covalent mechanism.
Objective: To determine the cytotoxic potential of the test compounds in a relevant human cell line (e.g., A549 lung carcinoma).
Protocol:
Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
Prepare serial dilutions of Methyl 4-[(2-chloropropanamido)methyl]benzoate, Methyl 4-methylbenzoate, and N-phenyl-2-chloroacetamide in complete culture medium.
Treat the cells with the compounds over a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours.
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
Measure luminescence using a plate reader.
Normalize the data to vehicle-treated controls and plot dose-response curves to determine the IC50 value for each compound.
Expected Outcome & Interpretation:
A significantly lower IC50 for Methyl 4-[(2-chloropropanamido)methyl]benzoate and N-phenyl-2-chloroacetamide compared to Methyl 4-methylbenzoate would suggest that the chloroacetamide moiety is crucial for the observed cytotoxicity.
Compound
Hypothetical IC50 (µM)
Methyl 4-[(2-chloropropanamido)methyl]benzoate
5.2
Methyl 4-methylbenzoate
> 100
N-phenyl-2-chloroacetamide
12.8
Table 2: Hypothetical IC50 Values from Cell Viability Assay
Objective: To assess whether the inhibitory effect of the compounds is time-dependent, a hallmark of covalent inhibitors.
Protocol:
Treat A549 cells with each compound at their respective IC50 concentrations (or a fixed concentration, e.g., 10 µM, if the IC50 is high).
Measure cell viability at multiple time points (e.g., 2, 6, 12, 24, and 48 hours).
Plot cell viability as a function of time for each compound.
Expected Outcome & Interpretation:
For covalent inhibitors, the biological effect is often cumulative as more target molecules become irreversibly bound over time. Therefore, we would expect to see a more pronounced decrease in viability over time for Methyl 4-[(2-chloropropanamido)methyl]benzoate and N-phenyl-2-chloroacetamide compared to the non-covalent interactions of Methyl 4-methylbenzoate.
Objective: To determine if the inhibitory effect of the compounds is reversible, providing strong evidence for a covalent MoA.
Protocol:
Treat A549 cells with each compound at a concentration of 5x their IC50 for a short period (e.g., 2 hours).
For the "washout" condition, remove the compound-containing medium, wash the cells with fresh medium, and then incubate with fresh medium for a further 46 hours.
For the "continuous exposure" condition, leave the compound-containing medium on the cells for the full 48 hours.
Assess cell viability at the 48-hour time point.
Expected Outcome & Interpretation:
If a compound acts covalently, its effect will be sustained even after its removal from the medium. We would therefore predict that for Methyl 4-[(2-chloropropanamido)methyl]benzoate and N-phenyl-2-chloroacetamide, there will be little to no recovery of cell viability in the washout group compared to the continuous exposure group. In contrast, for a reversible inhibitor, cell viability should recover significantly after washout.
Phase 2: Target Engagement and Identification
Assuming the results from Phase 1 suggest a covalent mechanism, the next step is to identify the protein targets.
Objective: To confirm that the chloroacetamide moiety reacts with cysteine residues.
Protocol:
Incubate each compound with a model cysteine-containing peptide (e.g., glutathione) or a protein known to be susceptible to covalent modification by chloroacetamides (e.g., TEAD1)[1].
Analyze the reaction mixture at various time points using mass spectrometry to monitor the formation of the covalent adduct.
The disappearance of the starting peptide/protein mass and the appearance of a new mass corresponding to the adduct confirms the reaction.
Expected Outcome & Interpretation:
A time-dependent formation of a covalent adduct between Methyl 4-[(2-chloropropanamido)methyl]benzoate and the cysteine-containing molecule, similar to N-phenyl-2-chloroacetamide, and the absence of such a reaction with Methyl 4-methylbenzoate, would provide direct evidence of cysteine reactivity.
Objective: To identify the specific protein targets of Methyl 4-[(2-chloropropanamido)methyl]benzoate in an unbiased manner within the cellular proteome.
Protocol:
Synthesize an analog of Methyl 4-[(2-chloropropanamido)methyl]benzoate that incorporates a clickable tag (e.g., an alkyne group).
Treat A549 cells with the tagged compound.
Lyse the cells and perform a click chemistry reaction to attach a biotin handle to the tagged compound that is now covalently bound to its protein targets.
Use streptavidin beads to pull down the biotinylated proteins.
Identify the enriched proteins using mass spectrometry-based proteomics.
Expected Outcome & Interpretation:
This experiment will yield a list of potential protein targets that are covalently modified by Methyl 4-[(2-chloropropanamido)methyl]benzoate. These candidates can then be prioritized for further validation based on their known biological functions. Chloroacetamide herbicides are known to inhibit very-long-chain fatty acid (VLCFA) synthesis, so enzymes in this pathway would be of particular interest.[2][3]
Phase 3: Validation of Putative Target
Once a high-confidence target is identified (e.g., a hypothetical "Enzyme X"), its role in the MoA must be confirmed.
Objective: To confirm that Methyl 4-[(2-chloropropanamido)methyl]benzoate directly inhibits the activity of the identified target enzyme.
Protocol:
Express and purify recombinant "Enzyme X".
Perform an in vitro enzyme activity assay in the presence of increasing concentrations of the test compounds.
Determine the IC50 of inhibition for each compound.
Expected Outcome & Interpretation:
Direct inhibition of "Enzyme X" by Methyl 4-[(2-chloropropanamido)methyl]benzoate and N-phenyl-2-chloroacetamide, but not by Methyl 4-methylbenzoate, would confirm that it is a direct target.
Figure 2: Hypothesized covalent modification of Enzyme X.
Objective: To confirm that the inhibitory effect is dependent on the specific cysteine residue identified in the proteomic analysis.
Protocol:
Create a mutant version of "Enzyme X" where the target cysteine is replaced with a non-reactive amino acid, such as alanine (Cys-to-Ala).
Express and purify the mutant enzyme.
Repeat the enzyme inhibition assay with the mutant enzyme.
Expected Outcome & Interpretation:
If the cysteine residue is the site of covalent modification, the Cys-to-Ala mutant enzyme should be resistant to inhibition by Methyl 4-[(2-chloropropanamido)methyl]benzoate. This would provide definitive evidence for the specific MoA.
Compound
IC50 (Wild-Type Enzyme X)
IC50 (Cys-to-Ala Mutant Enzyme X)
Methyl 4-[(2-chloropropanamido)methyl]benzoate
2.1 µM
> 100 µM
N-phenyl-2-chloroacetamide
8.9 µM
> 100 µM
Methyl 4-methylbenzoate
> 100 µM
> 100 µM
Table 3: Hypothetical IC50 Values for Wild-Type and Mutant Enzyme X
Conclusion
References
How does Methyl Benzoate interact with biological systems? - Blog - Evergreensino. (2026).
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - MDPI. (2022).
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PubMed. (2024).
Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2026).
A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC - NIH. (2022).
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. (2017).
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.).